

Applications of Butyl Undec-10-enoate in Research: A Detailed Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Butyl undec-10-enoate*

Cat. No.: *B093067*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl undec-10-enoate (also known as butyl undecylenate) is a versatile ester of undecylenic acid, a fatty acid derived from castor oil. Its unique bifunctional nature, possessing both a terminal double bond and an ester group, makes it a valuable building block and functional ingredient in a diverse range of scientific and industrial applications. This guide provides an in-depth exploration of the applications of **Butyl undec-10-enoate** in research, complete with detailed protocols and technical insights for its use in polymer chemistry, antifungal agent development, and as a functional ingredient in cosmetics and fragrances.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	109-42-2	[1]
Molecular Formula	C15H28O2	[1]
Molecular Weight	240.38 g/mol	[1]
Appearance	Colorless to pale yellow liquid	
Boiling Point	249-254 °C	[1]
Density	~0.872-0.878 g/mL	[1]
Refractive Index	~1.439-1.445	[1]
Solubility	Soluble in ethanol	

I. Application in Polymer Synthesis: A Monomer for Specialty Polyesters

The terminal double bond of **Butyl undec-10-enoate** makes it a suitable monomer for various polymerization techniques, most notably Acyclic Diene Metathesis (ADMET) polymerization. ADMET is a powerful step-growth polymerization method for synthesizing unsaturated polymers and is particularly useful for creating long-chain aliphatic polyesters from bio-based resources. While many studies utilize the analogous methyl ester (methyl 10-undecenoate), the principles and procedures are directly applicable to **Butyl undec-10-enoate** for the synthesis of novel polyesters with tailored properties.[\[2\]](#)[\[3\]](#)

Causality Behind Experimental Choices in ADMET Polymerization:

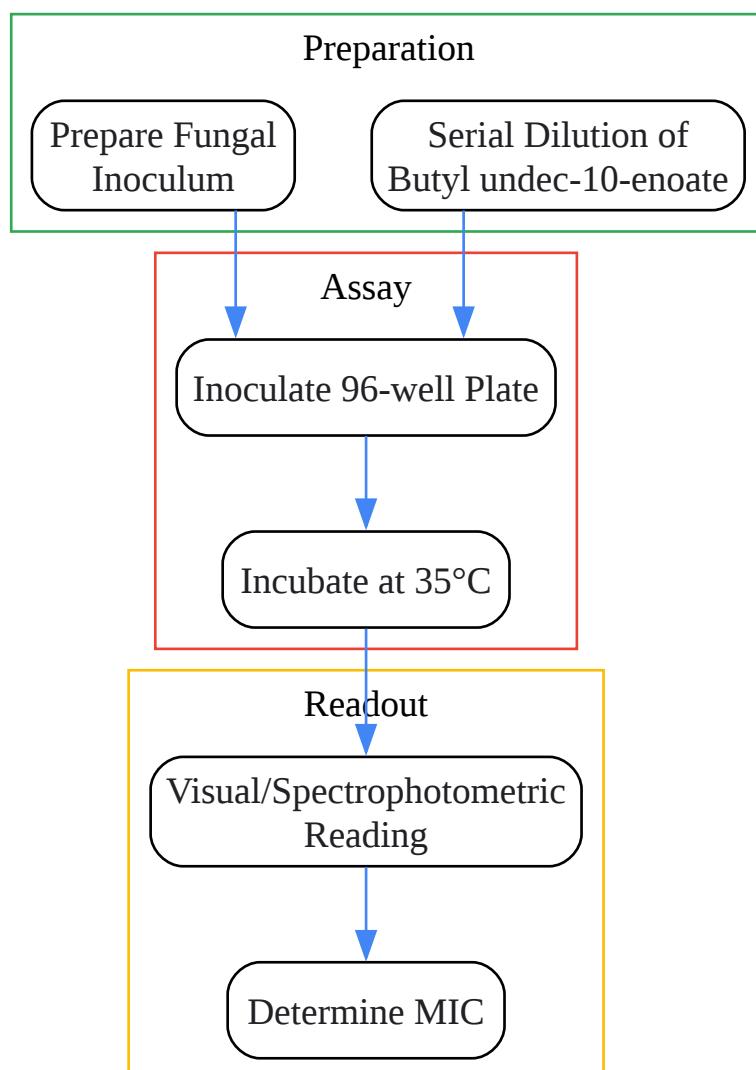
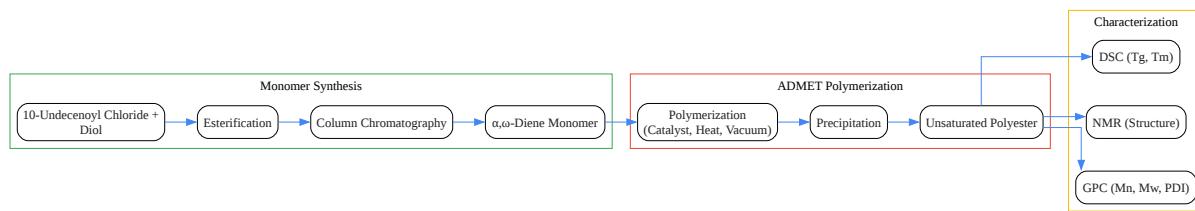
- Catalyst Selection: Ruthenium-based catalysts, such as Grubbs' catalysts (G1, G2) and Hoveyda-Grubbs catalysts (HG2), are the catalysts of choice for ADMET due to their high tolerance to functional groups (like the ester in **Butyl undec-10-enoate**), good activity, and selectivity.[\[4\]](#)
- Reaction Conditions: ADMET polymerizations are typically conducted under high vacuum and elevated temperatures. The vacuum is crucial for removing the ethylene byproduct,

which drives the equilibrium of the reaction towards the formation of high molecular weight polymer.[4][5]

- Solvent: While some ADMET polymerizations can be performed neat (bulk), the use of a high-boiling, inert solvent can help to control viscosity and improve heat transfer, especially as the molecular weight of the polymer increases. Ionic liquids have also been shown to be effective solvents, sometimes leading to higher molecular weight polymers.[5]

Experimental Protocol: Synthesis of a Polyester via ADMET Polymerization of a Bis(undec-10-enoate) Monomer

This protocol describes a general procedure for the ADMET polymerization of a di-ester monomer derived from 10-undecenoic acid, which is analogous to how **Butyl undec-10-enoate** could be used to create α,ω -diene monomers for polymerization.



1. Monomer Synthesis (Example: 1,4-butanediyl bis(undec-10-enoate))

- Materials: 10-undecenoyl chloride, 1,4-butanediol, triethylamine, and an anhydrous solvent like toluene.
- Procedure:
 - Dissolve 1,4-butanediol and triethylamine in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the mixture in an ice bath.
 - Slowly add 10-undecenoyl chloride dropwise to the cooled solution with vigorous stirring.
 - Allow the reaction to warm to room temperature and stir overnight.
 - Filter the reaction mixture to remove the triethylamine hydrochloride salt.
 - Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

- Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
- Purify the resulting α,ω -diene monomer by column chromatography.

2. ADMET Polymerization

- Materials: Purified α,ω -diene monomer, Hoveyda-Grubbs 2nd Generation catalyst (HG2), and a high-boiling point solvent (e.g., chlorobenzene or neat).
- Procedure:
 - In a Schlenk flask equipped with a magnetic stir bar, add the α,ω -diene monomer.
 - If using a solvent, add it to the flask.
 - Degas the mixture by several freeze-pump-thaw cycles.
 - Under a counterflow of inert gas, add the HG2 catalyst (typically 0.1-1 mol%).
 - Heat the reaction mixture to the desired temperature (e.g., 50-90°C) under high vacuum.
 - Continue the reaction for several hours (e.g., 24-48 hours) until the desired molecular weight is achieved, as monitored by techniques like Gel Permeation Chromatography (GPC).
 - Cool the reaction to room temperature and dissolve the polymer in a suitable solvent (e.g., chloroform).
 - Precipitate the polymer by adding the solution to a non-solvent like cold methanol.
 - Collect the polymer by filtration and dry under vacuum.

[Click to download full resolution via product page](#)

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

III. Applications in Fragrance and Cosmetic Formulations

Butyl undec-10-enoate is valued in the fragrance and cosmetic industries for its mild, waxy, and fruity aroma, as well as its emollient properties. [6]

- Fragrance Component: It is used as a fragrance ingredient in a variety of products, including perfumes, lotions, and soaps. It can act as a modifier, blending well with other fragrance components to create a desired scent profile. The recommended usage level in a fragrance concentrate can be up to 8%. [5] In final consumer products, the concentration of the fragrance oil itself varies widely, from 0.2-1% in skin creams and shampoos to 15-30% in perfumes. [6]* Cosmetic Ingredient: As an emollient, **Butyl undec-10-enoate** helps to soften and soothe the skin, improving the feel and moisture retention of cosmetic formulations like lotions and creams. Its non-toxic nature makes it suitable for topical applications.

IV. Potential as a Plasticizer in Polymer Formulations

Plasticizers are additives that increase the flexibility and durability of polymers. **Butyl undec-10-enoate**, with its long aliphatic chain, has the potential to be used as a bio-based plasticizer, particularly for polymers like polyvinyl chloride (PVC).

Evaluating Plasticizer Efficiency:

The effectiveness of a plasticizer is determined by its ability to lower the glass transition temperature (T_g) of the polymer and improve its mechanical properties (e.g., increase elongation at break and decrease tensile strength).

Experimental Protocol: Evaluation of **Butyl undec-10-enoate** as a Plasticizer for PVC

- Materials: PVC resin, **Butyl undec-10-enoate**, a suitable solvent (e.g., tetrahydrofuran - THF), glass petri dishes, tensile testing machine, Differential Scanning Calorimeter (DSC).
- Procedure:
 - Sample Preparation (Solvent Casting):
 - Dissolve a known amount of PVC in THF with stirring.
 - Add a specific weight percentage of **Butyl undec-10-enoate** to the PVC solution and continue stirring until a homogenous mixture is obtained.
 - Pour the solution into a glass petri dish and allow the solvent to evaporate slowly in a fume hood.
 - Dry the resulting film in a vacuum oven to remove any residual solvent.
 - Thermal Analysis (DSC):
 - Cut a small sample of the plasticized PVC film and place it in a DSC pan.
 - Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to determine the glass transition temperature (Tg). A significant decrease in Tg compared to unplasticized PVC indicates effective plasticization. [7]
 - 3. Mechanical Testing:
 - Cut dumbbell-shaped specimens from the plasticized PVC film.
 - Use a tensile testing machine to measure the tensile strength, Young's modulus, and elongation at break. An effective plasticizer will decrease the tensile strength and Young's modulus while increasing the elongation at break.

V. Role in the Synthesis of Insect Pheromones and Attractants

While **Butyl undec-10-enoate** itself is not widely cited as a direct insect pheromone, its precursor, 10-undecenoic acid, is a valuable starting material for the synthesis of various insect sex pheromones. The terminal double bond and the carboxylic acid group (which is esterified in

Butyl undec-10-enoate) provide two reactive sites for synthetic modifications to build the carbon chains and introduce the specific functional groups found in many lepidopteran pheromones. [8][9] For example, 10-undecenoic acid can be converted to an aldehyde, which then undergoes Wittig or other coupling reactions to extend the carbon chain and introduce new double bonds with specific stereochemistry (Z or E), a critical feature for pheromone activity. [8][9][10] Therefore, research in the synthesis of insect attractants often involves derivatives of 10-undecenoic acid, highlighting the importance of this chemical family in developing environmentally friendly pest management strategies. [11]

Conclusion

Butyl undec-10-enoate is a multifaceted compound with significant research applications. Its bio-based origin from castor oil adds to its appeal as a sustainable chemical building block. For polymer chemists, it offers a pathway to novel unsaturated polyesters with tunable properties. In the field of drug development, its antifungal characteristics, inherited from undecylenic acid, present opportunities for new therapeutic agents. Furthermore, its established use in the fragrance and cosmetic industries, and its potential as a bio-based plasticizer, underscore its versatility. The protocols and technical information provided in this guide are intended to serve as a valuable resource for researchers looking to explore and innovate with **Butyl undec-10-enoate** in their respective fields.

References

- Nomoto, T., et al. (2021). Synthesis of High-Molecular-Weight Biobased Aliphatic Polyesters by Acyclic Diene Metathesis Polymerization in Ionic Liquids. *ACS Omega*, 6(29), 18788–18797. [\[Link\]](#)
- Nomoto, T., et al. (2020). Synthesis of Biobased Long-Chain Polyesters by Acyclic Diene Metathesis Polymerization and Tandem Hydrogenation and Depolymerization with Ethylene. *ACS Omega*, 5(29), 18055–18063. [\[Link\]](#)
- The Good Scents Company. (n.d.). Butyl undecylenate.
- Chattopadhyay, S., & Pawar, A. S. (1997). 10-Undecenoic Acid, an Inexpensive Source for the Synthesis of the Pheromones of Cotton Pests, Peach Tree Borer and Cherry Tree Borer. *Molecules*, 2(2), 87-90. [\[Link\]](#)
- SciSpace. (1997). 10-Undecenoic Acid, an Inexpensive Source for the Synthesis of the Pheromones of Cotton Pests, Peach Tree Borer and.
- Nguyen, T. H. L., et al. (2024). Synthesis and Application of Some Pheromones and Insect Attractants in Sustainable Agricultural Development in Vietnam.

- COSMILE Europe. (n.d.). BUTYL UNDECENOATE.
- Francke, W., et al. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. *Natural Product Reports*, 40(4), 635-674. [\[Link\]](#)
- Ram, R. M., et al. (2021). The Antifungal Efficacy of Five Different Nail Antifungals Against *Trichophyton rubrum*, *Aspergillus niger*, and *Candida albicans*.
- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. *Journal of Antimicrobial Chemotherapy*, 48(suppl_1), 5-16. [\[Link\]](#)
- Vassilev, N., et al. (2020). Application of the Principles of "Green Chemistry" for the Synthesis of 10-Undecylenic Aliphatic Esters with Antimicrobial Activity.
- Li, Y., et al. (2019). Antifungal Activity and Potential Mechanism of N-Butylphthalide Alone and in Combination With Fluconazole Against *Candida albicans*. *Frontiers in Microbiology*, 10, 1461. [\[Link\]](#)
- Li, Y., et al. (2019). Antifungal Activity and Potential Mechanism of N-Butylphthalide Alone and in Combination With Fluconazole Against *Candida albicans*.
- Park, K. (n.d.). PLASTICIZERS.
- ResearchGate. (n.d.). 10. EFFECT OF PLASTICIZERS ON PROPERTIES OF PLASTICIZED MATERIALS.
- PubChem. (n.d.). Butyl 10-undecenoate.
- Lebarb  , T., et al. (2012). Methyl 10-undecenoate as a raw material for the synthesis of renewable semi-crystalline polyesters and poly(ester-amide)s. *Polymer Chemistry*, 3(10), 2846-2854. [\[Link\]](#)
- ResearchGate. (n.d.). Methyl 10-undecenoate as a raw material for the synthesis of renewable semi-crystalline polyesters and poly(ester-amide).
- Espino-P  rez, L. G., et al. (2022). Development of a Highly Efficient Environmentally Friendly Plasticizer. *Polymers*, 14(9), 1888. [\[Link\]](#)
- ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of High-Molecular-Weight Biobased Aliphatic Polyesters by Acyclic Diene Metathesis Polymerization in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. Potent In Vitro Antifungal Activities of Naturally Occurring Acetylenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Applications of Butyl Undec-10-enoate in Research: A Detailed Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093067#applications-of-butyl-undec-10-enoate-in-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com